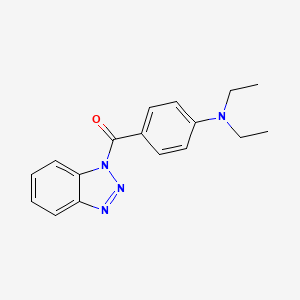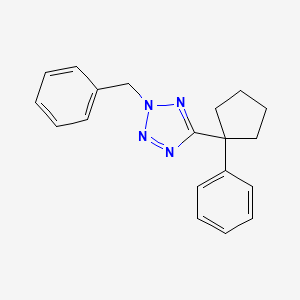![molecular formula C20H29N3O4 B5562614 2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspirodecanones, including structures similar to the specified compound, involves multi-step chemical reactions, often starting with key intermediates like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These intermediates are further functionalized through various chemical reactions, such as Michael addition or cyclization, to introduce specific substituents at desired positions, enhancing the molecule's pharmacological profile (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives, closely related to the compound , has been extensively studied to understand their interaction with biological targets. Techniques such as X-ray crystallography provide insights into the stereochemistry and conformational preferences of these molecules, which are crucial for their biological activities (Dyachenko et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of diazaspirodecanone derivatives is influenced by their functional groups. These compounds participate in reactions such as cycloaddition, which is utilized to synthesize various analogs with potential biological activities. The presence of phenoxy and dimethylacetamide groups in the molecule contributes to its unique chemical properties and reactivity patterns (Chiaroni et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of diazaspirodecanone derivatives, are determined by their molecular architecture. These properties are essential for the formulation and delivery of these compounds in potential therapeutic applications. Analytical methods like NMR and mass spectrometry provide detailed information on the physical characteristics of these molecules (Adib et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key factors that influence the biological activity and stability of diazaspirodecanone derivatives. Studies on these aspects facilitate the optimization of these compounds for better therapeutic efficacy and reduced toxicity (Tsukamoto et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
A series of compounds structurally related to 2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide were synthesized for screening as antihypertensive agents. These compounds showed varying degrees of antihypertensive activity in spontaneous hypertensive rat models. Specifically, compounds designed as mixed alpha- and beta-adrenergic receptor blockers demonstrated potential for lowering blood pressure without evidence of working as beta-adrenergic blockers. Further investigations in dogs suggested these compounds primarily act as alpha-adrenergic blockers with distinctions in their receptor antagonism profiles (Caroon et al., 1981).
Muscarinic Agonist for Cognitive Impairment
Research into compounds similar to 2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide has revealed their potential as M1 muscarinic agonists. These compounds, by interacting with M1 and M2 receptors, showed promise in ameliorating cognitive impairments, such as those seen in dementia. Specifically, one compound demonstrated potent activities indicative of partial agonistic activity for M1 muscarinic receptors, suggesting a potential role in the symptomatic treatment of cognitive disorders (Tsukamoto et al., 1995).
Allosteric Modifiers of Hemoglobin
Research has identified certain compounds related to 2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide as potent allosteric effectors of hemoglobin. These compounds were found to decrease the oxygen affinity of human hemoglobin A, potentially offering new therapeutic avenues for conditions that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Propiedades
IUPAC Name |
2-[2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)methyl]phenoxy]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-4-23-15-20(27-19(23)25)9-11-22(12-10-20)13-16-7-5-6-8-17(16)26-14-18(24)21(2)3/h5-8H,4,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSNPDZIAQZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)CC3=CC=CC=C3OCC(=O)N(C)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)
![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)

![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)
![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)



![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)